3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant applications in medicinal chemistry and material science due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, making it a valuable target in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling . For instance, the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization, is a common approach to construct the imidazo[1,2-a]pyridine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as transition metals, can also be employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold with a wide range of biological activities.
2,4-Dichloro-6-methylpyrimidine: A related compound used in the synthesis of pharmaceuticals.
4,6-Dichloro-2-methylpyrimidine: Another similar compound with applications in medicinal chemistry.
Uniqueness
3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine stands out due to its unique combination of the imidazo[1,2-a]pyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,6-dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)18-14(17-8)21-7-11-13(16)20-6-10(15)3-4-12(20)19-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRODGPUBFZPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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